Methyl 3-(oxazol-5-yl)propanoate
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Overview
Description
Methyl 3-(oxazol-5-yl)propanoate: is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(oxazol-5-yl)propanoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the van Leusen oxazole synthesis, which involves a [3+2] cycloaddition reaction from aldehydes with TosMICs (tosylmethyl isocyanides) under basic conditions . This method allows for the preparation of 5-substituted oxazoles through a two-step process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(oxazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazoline derivatives .
Scientific Research Applications
Methyl 3-(oxazol-5-yl)propanoate has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological systems and as a probe for investigating enzyme activities and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 3-(oxazol-5-yl)propanoate involves its interaction with specific molecular targets and pathways. The oxazole ring can bind to various enzymes and receptors through non-covalent interactions, influencing their activity and function . This binding can modulate biological processes, leading to the compound’s observed effects in different applications.
Comparison with Similar Compounds
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in the five-membered ring.
Uniqueness: Methyl 3-(oxazol-5-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
methyl 3-(1,3-oxazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO3/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,2-3H2,1H3 |
InChI Key |
ROTXRSUGDRTXSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=CO1 |
Origin of Product |
United States |
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